molecular formula C7H12Cl2N2S B1458912 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride CAS No. 1609395-81-4

2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride

Cat. No.: B1458912
CAS No.: 1609395-81-4
M. Wt: 227.15 g/mol
InChI Key: HZCDHXUCGVBYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-5-9-6-2-3-8-4-7(6)10-5;;/h8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCDHXUCGVBYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a suitable base in the presence of a solvent such as ethanol . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyridines .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Neuropharmacological Studies

Research indicates that this compound may exhibit activity on neurotransmitter systems, particularly in modulating GABAergic and dopaminergic pathways. Its ability to penetrate the blood-brain barrier enhances its potential for treating neurological disorders such as anxiety and depression.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of thiazolo[5,4-c]pyridine compounds showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin levels in the brain, suggesting potential for further development into antidepressant medications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazolo[5,4-c]pyridine derivatives against various bacterial strains. The dihydrochloride form has shown promise as an effective agent against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Material Science

The compound's unique chemical structure makes it a candidate for developing new materials with specific properties.

Polymer Chemistry

Research has explored the incorporation of thiazolo[5,4-c]pyridine into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in the development of advanced composite materials for aerospace and automotive industries.

Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryNeuropharmacologyPotential antidepressant effects; modulates neurotransmitters
Antimicrobial ActivityEffective against resistant bacterial strains
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing various signaling pathways and cellular processes .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride (CAS No. 17899-48-8) is a thiazolopyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tetrahydrothiazole ring fused with a pyridine moiety. Research has indicated that thiazolopyridine derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Molecular Formula : C7H11N3S
  • Molecular Weight : 171.25 g/mol
  • Synonyms : 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

Antimicrobial Activity

Recent studies have reported that derivatives of thiazolopyridine, including this compound, demonstrate significant antimicrobial properties. For instance:

  • The compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 μM .
  • Molecular docking studies revealed strong binding interactions with key bacterial enzymes such as DNA gyrase , which is crucial for bacterial DNA replication .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay on various cell lines:

  • Promising results were observed against HaCat and Balb/c 3T3 cells, indicating potential applications in cancer therapy .
  • The structure-activity relationship (SAR) studies suggest that modifications in the thiazolopyridine structure can enhance cytotoxicity and selectivity towards cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolopyridine derivatives has been highlighted in several studies:

  • Compounds similar to 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine have shown to inhibit the expression of inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells .
  • These findings suggest that the compound may modulate inflammatory pathways effectively.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolopyridine derivatives against clinically relevant pathogens. Among these compounds, this compound exhibited one of the lowest MIC values against Gram-negative bacteria .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines at concentrations that did not affect normal cells significantly. This selectivity suggests its potential as a therapeutic agent in oncology .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of thiazolopyridine derivatives is critical for their development as therapeutic agents:

  • Studies have indicated favorable absorption and distribution characteristics for compounds within this class .
  • In silico assessments have shown that these compounds possess suitable drug-like properties according to Lipinski's Rule of Five.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.